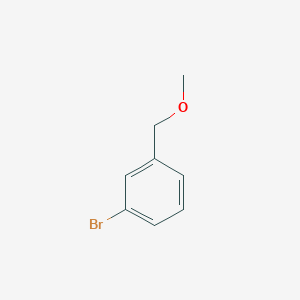
Ferrocene, carboxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocenecarboxylic acid, also known as Ferrocene, carboxy-(9CI), is an organometallic compound with the formula C11H10FeO2. It has a molecular weight of 230.041 .
Synthesis Analysis
The synthesis of ferrocene and its derivatives has been a subject of interest in organometallic chemistry. The synthesis of ferrocene involves the coupling of two molecules of cyclopentadienylmagnesium bromide to give the dihydro compound, followed by dehydrogenation (oxidation) with FeCl3 . Another study reported the self-assemblies of the flexible ferrocenyl block (3-carboxy-1-oxopropyl)-ferrocene with Zn(II)/Cd(II) cations in the presence of different N-containing auxiliary ligands .Molecular Structure Analysis
Ferrocene consists of an iron atom sandwiched between two cyclopentadienyl rings. The molecule exhibits outstanding stability and redox properties owing to its aromaticity due to the extended π-delocalization of the electrons in the molecule .Chemical Reactions Analysis
Ferrocene and its derivatives have been used as a building block for the design of switchable functional systems due to the stability of its molecular framework, the ease of functionalisation at the cyclopentadienyl rings, and the fast, reversible, and kinetically uncomplicated Fc/Fc+ redox change .Physical And Chemical Properties Analysis
Ferrocene exhibits excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature .Scientific Research Applications
Polymer Chemistry
Ferrocenyl-based compounds, including Ferrocene, carboxy-(9CI), have applications in polymer chemistry as redox dynamic polymers and dendrimers . They are used to synthesize a wide range of materials, including polymers, with diverse electronic and magnetic properties .
Materials Science
In materials science, these compounds serve as bioreceptors . They are used in the synthesis of materials like liquid crystals and nanoparticles .
Pharmacology and Biochemistry
Ferrocene, carboxy-(9CI) and its derivatives have shown potential in the field of pharmacology and biochemistry . They have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Electrochemistry and Nonlinear Optics
These compounds have applications in electrochemistry and nonlinear optics . They are used as potential electrode materials in redox flow batteries due to their reversible redox behavior and high stability .
Industrial Applications
Ferrocene, carboxy-(9CI) is used in industrial applications as a lubricant to improve the performance and longevity of engines and industrial machinery . It’s also used to esterify complex mixtures of phenols and alcohols for analysis by GCMS .
Electrocatalysts
Ferrocene-based compounds, including Ferrocene, carboxy-(9CI), are used as electrocatalysts in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications . They promote electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .
Mechanism of Action
Target of Action
Ferrocene, carboxy-(9CI), also known as Ferrocenecarboxylic acid, is an organoiron compound . It is the simplest carboxylic acid derivative of ferrocene .
Mode of Action
The mode of action of Ferrocene, carboxy-(9CI) involves the carboxy ligand binding to the ferrocene molecules, forming a stable complex . This complex then interacts with its targets, leading to various changes . The acidity of ferrocenecarboxylic acid increases more than a thousand-fold, to pH 4.54 upon oxidation to the ferrocenium cation .
Biochemical Pathways
It is known that the compound can induce novel effects on biochemical pathways and combat resistance to conventional drugs . It has been suggested that the compound plays a role in lipid metabolism, ROS biology, and iron regulation .
Pharmacokinetics
It is known that the compound is stable and highly reactive . It is soluble in Chloroform (Sparingly), DMSO (Slightly), and Methanol (Slightly), but insoluble in water .
Result of Action
The result of Ferrocene, carboxy-(9CI)'s action is the facilitation of various reactions . It has been suggested that the compound can enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo . It is also known to be a component of some redox switches .
Action Environment
The action of Ferrocene, carboxy-(9CI) can be influenced by environmental factors. For instance, the compound is stable and incompatible with strong oxidizing agents . Its action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other compounds .
Safety and Hazards
Future Directions
Ferrocene-based electrocatalysts are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications. This highlights the importance of ferrocene-based electrocatalysts, with emphasis on their properties, synthesis strategies for obtaining different ferrocene-based compounds, and their electrochemical applications .
properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-3,5H,(H,7,8);1-3H,4H2;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVLTNLCEUMARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) | |
CAS RN |
1271-42-7 |
Source


|
| Record name | Ferrocenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


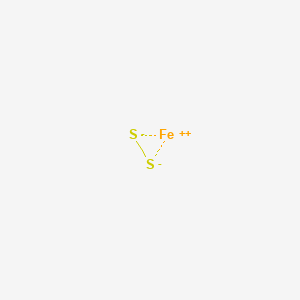
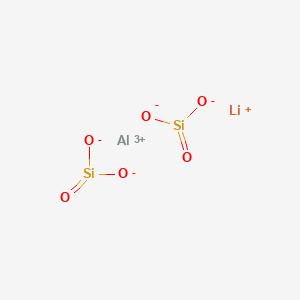

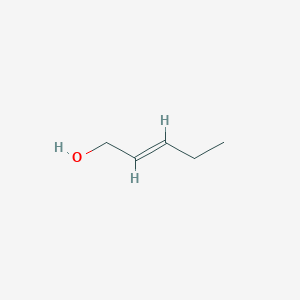

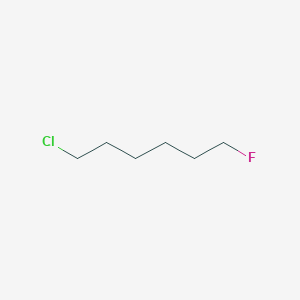
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)

